2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
Description
This compound is a thiazole-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of the thiazole ring and a 2,2-difluoroacetic acid moiety at the 4-position. The Boc group enhances stability during synthetic processes, while the difluoroacetic acid group may influence electronic properties and bioavailability.
Properties
IUPAC Name |
2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O4S/c1-9(2,3)18-8(17)14-7-13-5(4-19-7)10(11,12)6(15)16/h4H,1-3H3,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFIRNJIKQISHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves several steps:
Step 1: Formation of 2-amino-1,3-thiazole via a cyclization reaction of α-haloketones and thiourea.
Step 2: Introduction of the tert-butoxycarbonyl (Boc) protective group to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Step 3: Incorporation of the difluoroacetic acid moiety through a nucleophilic substitution reaction using difluoroacetic acid chloride (F2CHCOCl) with the Boc-protected thiazole.
Industrial Production Methods
Industrial production of this compound scales up the synthetic routes mentioned above, optimizing reaction conditions for efficiency and yield. This includes:
Utilizing high-purity reagents.
Performing reactions under controlled temperature and pressure.
Implementing continuous flow systems for consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution at the thiazole ring.
Hydrolysis: The Boc-protecting group can be removed under acidic conditions.
Coupling Reactions: It can participate in amide bond formation with other carboxylic acids or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines in polar aprotic solvents like DMF (dimethylformamide).
Hydrolysis: Acidic reagents such as HCl (hydrochloric acid) or TFA (trifluoroacetic acid).
Coupling Reactions: EDCI (N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-Hydroxybenzotriazole) in organic solvents like dichloromethane.
Major Products
Depending on the reagents, reaction conditions, and the specific reaction, products could range from different thiazole derivatives, amino acid conjugates, to difluoroalkyl-substituted compounds.
Scientific Research Applications
Chemistry
Building Blocks: As a precursor in the synthesis of more complex molecules, especially those containing thiazole and difluoroacetate moieties.
Pharmaceuticals: Key intermediate in the synthesis of potential drug candidates.
Biology
Biochemical Probes: Utilized in the design of biochemical probes due to its ability to engage in specific biochemical interactions.
Medicine
Drug Design:
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid exerts its effects through its ability to participate in a variety of chemical reactions. The thiazole ring often acts as a nucleophile or electrophile, engaging in interactions with various molecular targets. The difluoroacetic acid group enhances the compound's reactivity and can modify the electronic properties of the entire molecule.
Comparison with Similar Compounds
Structural Analogs of Thiazole-Based Boc-Protected Acids
The following table summarizes key structural analogs, highlighting substituent variations and physicochemical properties:
*Calculated based on analog data.
Key Observations:
- Boc vs. Aryl Substitutions : The Boc group (e.g., ) improves synthetic stability compared to electron-withdrawing groups like trifluoromethylphenyl (CF₃-C₆H₄, ), which may enhance binding affinity but reduce solubility.
- Acetic Acid vs. Difluoroacetic Acid: The difluoro substitution in the target compound likely increases electronegativity and metabolic resistance compared to non-fluorinated analogs (e.g., ). Similar difluoroacetic acid derivatives are noted for enhanced enzymatic inhibition profiles .
- Aminomethyl Modifications: The Boc-aminomethyl variant () shows a higher molecular weight (272.33 vs.
Pharmacological and Biochemical Relevance
- Enzyme Inhibition : Boc-protected thiazoles are explored as allosteric inhibitors in biochemical assays (e.g., plasmodium falciparum studies in ).
- Metabolic Stability: Difluoro groups, as in the target compound, are known to reduce cytochrome P450-mediated metabolism, a feature leveraged in NSAID analogs (e.g., ).
Biological Activity
2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antimicrobial, anti-inflammatory, and antinociceptive effects.
- Chemical Formula : C10H14N2O4S
- Molecular Weight : 258.29 g/mol
- CAS Number : 89336-46-9
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the coupling of thiazole derivatives with acetic acid derivatives under specific conditions to yield the desired product. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine during the synthesis process.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains. In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammation markers and pain response when administered in controlled doses. The mechanism appears to involve inhibition of pro-inflammatory cytokines.
Antinociceptive Activity
In preclinical studies involving pain models, this compound has shown significant antinociceptive properties. It acts through modulation of pain pathways and may inhibit the expression of certain receptors involved in pain signaling.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial efficacy. The compound was noted for its broad-spectrum activity and low toxicity profile compared to traditional antibiotics . -
Anti-inflammatory Research :
A recent investigation focused on the anti-inflammatory properties of thiazole derivatives, where this compound was highlighted for significantly reducing edema in rat models . -
Pain Management Study :
An experimental study assessed the antinociceptive effects of several thiazole compounds in rodent models. The results indicated that this compound effectively reduced pain responses comparable to established analgesics .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid, and how can yield optimization be achieved?
Methodological Answer:
The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected thiazole intermediates with difluoroacetic acid derivatives. Key steps include:
- Boc Protection: Introduce the Boc group to the amino-thiazole moiety using tert-butoxycarbonyl anhydride under basic conditions (e.g., DMAP or TEA) .
- Difluoroacetic Acid Coupling: Employ carbodiimide-based coupling agents (e.g., DCC or EDCI) to link the Boc-thiazole to difluoroacetic acid, ensuring anhydrous conditions to minimize hydrolysis .
- Purification: Use flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product. Yield optimization requires strict temperature control (0–5°C during coupling) and inert atmospheres (N₂/Ar) to prevent Boc deprotection .
Advanced: How can researchers resolve conflicting data regarding the compound’s stereochemical stability under varying pH conditions?
Methodological Answer:
Conflicting stability reports may arise from pH-dependent epimerization or degradation. To address this:
- pH Profiling: Conduct stability studies across pH 2–10 (buffered solutions) at 25°C and 40°C, monitoring via HPLC-MS. Use chiral columns (e.g., Chiralpak IA/IB) to detect epimer formation .
- Kinetic Analysis: Calculate rate constants for degradation pathways (e.g., Arrhenius plots) to identify dominant mechanisms (hydrolysis vs. racemization) .
- Mitigation Strategies: Stabilize the compound in acidic buffers (pH 4–6) with antioxidants (e.g., BHT) and store at –20°C under inert gas .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use ¹⁹F NMR to confirm difluoroacetic moiety integration (δ –110 to –120 ppm) and ¹H/¹³C NMR for Boc group validation (tert-butyl δ ~1.4 ppm) .
- X-ray Crystallography: Resolve crystal structures to confirm absolute configuration, particularly if chiral centers are present .
- HPLC-MS: Employ C18 columns with 0.1% TFA in water/acetonitrile gradients for purity assessment (≥95%) and mass verification (e.g., [M+H]+ = calculated m/z ± 0.5 Da) .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies for reactions at the difluoroacetic site. Focus on Fukui indices to identify electrophilic centers .
- Solvent Effects: Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction rates (e.g., DMF vs. THF) .
- Validation: Compare predicted outcomes with experimental kinetic data (e.g., SN2 vs. SN1 mechanisms) using stopped-flow spectroscopy .
Basic: What are the critical storage conditions to maintain the compound’s stability in solution and solid states?
Methodological Answer:
- Solid State: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation. Desiccate with silica gel to avoid hydrolysis .
- Solution Stability: Prepare stock solutions in anhydrous DMSO or DMF, aliquot into small volumes, and freeze at –80°C. Avoid repeated freeze-thaw cycles .
Advanced: How can researchers address challenges in synthesizing fluorinated analogs of this compound while retaining bioactivity?
Methodological Answer:
- Fluorine Scanning: Replace hydrogen atoms at specific positions (e.g., thiazole C-5 or phenyl rings) with fluorine via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) .
- Bioisosterism: Substitute difluoroacetic acid with trifluoromethyl or pentafluorosulfanyl groups, assessing metabolic stability via microsomal assays .
- SAR Analysis: Use radiolabeled (¹⁸F) analogs for in vivo PET imaging to correlate structural modifications with target engagement .
Basic: What strategies mitigate impurity formation during Boc deprotection?
Methodological Answer:
- Controlled Deprotection: Use TFA in DCM (1:10 v/v) at 0°C for 30 minutes to minimize side reactions (e.g., thiazole ring opening) .
- Scavenger Addition: Include triethylsilane (10% v/v) to quench carbocation byproducts from tert-butyl group removal .
- Purification: Post-deprotection, neutralize with cold NaHCO₃ and extract with ethyl acetate. Final purification via reversed-phase HPLC .
Advanced: How can researchers leverage this compound’s difluoroacetic moiety for isotopic labeling studies?
Methodological Answer:
- ¹⁹F Labeling: Synthesize ¹⁹F-enriched analogs via fluorination of keto intermediates (e.g., DAST or Deoxo-Fluor) for MRI contrast studies .
- ²H/¹³C Isotopes: Incorporate deuterium at the difluoroacetic α-position via catalytic hydrogenation (Pd/C, D₂ gas) for metabolic tracking via LC-MS .
Basic: What solvent systems are optimal for enhancing the compound’s solubility in aqueous buffers?
Methodological Answer:
- Co-Solvents: Use 10–20% DMSO or PEG-400 in PBS (pH 7.4) to improve solubility without precipitation .
- Cyclodextrin Complexation: Prepare 2-hydroxypropyl-β-cyclodextrin (HPBCD) inclusion complexes (1:1 molar ratio) for in vitro assays .
Advanced: How can researchers reconcile discrepancies in reported biological activity across different assay platforms?
Methodological Answer:
- Assay Standardization: Validate activity in parallel using SPR (binding affinity), cell-based luciferase (functional activity), and in vivo models .
- Metabolite Profiling: Identify active/inactive metabolites via hepatocyte incubations and adjust IC50 values accordingly .
- Buffer Compatibility: Ensure assay buffers (e.g., HEPES vs. Tris) do not chelate metal ions critical for target interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
